3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea
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Overview
Description
3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea is an organic compound that features a nitrophenyl group attached to a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-hydroxyacetophenone to produce 2-hydroxy-3-nitroacetophenone . This intermediate can then be reacted with dimethylamine and a suitable coupling agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green synthesis methods, such as using carboxylic acids as solvents and metal salt catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(2-Amino-3-hydroxyphenyl)-1,1-dimethylurea .
Scientific Research Applications
3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-nitroacetophenone: Shares the nitrophenyl and hydroxy groups but lacks the dimethylurea moiety.
N-(2-Hydroxy-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of dimethylurea.
Uniqueness
3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea is unique due to the presence of both the nitrophenyl and dimethylurea groups, which confer specific chemical properties and potential biological activities not found in similar compounds .
Properties
CAS No. |
83898-37-7 |
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Molecular Formula |
C9H11N3O4 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
3-(2-hydroxy-3-nitrophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H11N3O4/c1-11(2)9(14)10-6-4-3-5-7(8(6)13)12(15)16/h3-5,13H,1-2H3,(H,10,14) |
InChI Key |
LCECVJGHMHPVSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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